molecular formula C8H8FNO4S B8473168 4-(Ethylsulfonyl)-1-fluoro-2-nitrobenzene

4-(Ethylsulfonyl)-1-fluoro-2-nitrobenzene

Cat. No.: B8473168
M. Wt: 233.22 g/mol
InChI Key: AOQXLDOPPUFBCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Ethylsulfonyl)-1-fluoro-2-nitrobenzene is a useful research compound. Its molecular formula is C8H8FNO4S and its molecular weight is 233.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H8FNO4S

Molecular Weight

233.22 g/mol

IUPAC Name

4-ethylsulfonyl-1-fluoro-2-nitrobenzene

InChI

InChI=1S/C8H8FNO4S/c1-2-15(13,14)6-3-4-7(9)8(5-6)10(11)12/h3-5H,2H2,1H3

InChI Key

AOQXLDOPPUFBCD-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-(ethylsulfonyl)-4-fluorobenzene (1.36 mmol, 0.257 g) in sulfuric acid (1.32 ml) was added potassium nitrate (0.243 g) at 80° C. The mixture was stirred at 90° C. for 2 hours. Ice water (5 ml) was added and the mixture was extracted with ethyl acetate (25 ml) and washed with water (20 ml) and brine (10 ml). The organic extracts were combined and dried over sodium sulfate and concentrated. The residue was purified by column chromatography (hexane/ethylacetate 1:3) to give a light yellow solid which was crystallized from methanol. HPLC indicated 98% purity, mp 128-131° C., (0.21 g, 66% yield). 1H NMR (CDCl3): 1.35 (t, 3H, CH3), 3.21 (q, 2H, CH2), 7.55 (t, 1H, Ar—H), 8.21 (m, 1H, Ar—H), 8.64 (d, 1H, Ar—H); MS: 229 M−. Elemental Analysis (C, H, N, F, S) for C8H8FNO4S; calculated C, 41.20; H, 3.46; N, 6.01; F, 8.15; S, 13.75. found C, 41.31; H, 3.35; N, 5.85; F, 8.17; S, 13.53.
Quantity
0.257 g
Type
reactant
Reaction Step One
Name
potassium nitrate
Quantity
0.243 g
Type
reactant
Reaction Step One
Quantity
1.32 mL
Type
solvent
Reaction Step One
[Compound]
Name
Ice water
Quantity
5 mL
Type
reactant
Reaction Step Two

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